molecular formula C22H25N3O4S B2733941 N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899993-32-9

N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2733941
M. Wt: 427.52
InChI Key: RPFGXTAAWKNOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds related to the specified chemical have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas were synthesized and tested for in vitro activity against organisms like Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans, showcasing their potential in developing antimicrobial agents (N. Thanh & N. T. Mai, 2009).

Antitumor Agents

Novel antifolates have been designed, synthesized, and evaluated as antitumor agents, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment. These compounds demonstrated dual inhibitory activity against dihydrofolate reductase and thymidylate synthase, marking them as promising candidates for cancer therapy (A. Gangjee, Xin Lin, R. Kisliuk, & J. McGuire, 2005).

Bioactivation and Oxidative Products

The bioactivation of compounds containing phenyl acetylene groups by cytochrome P450 enzymes has been studied, revealing insights into drug metabolism and the formation of oxidative products. This research can contribute to understanding the metabolic pathways of similar compounds and their interactions within biological systems (R. Subramanian, J. Tam, Divesh Aidasani, D. Reid, & G. Skiles, 2011).

Anti-Inflammatory Activity

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, providing a foundation for the development of new anti-inflammatory drugs. Some compounds exhibited moderate activity, suggesting the potential of pyrimidine scaffolds in creating effective anti-inflammatory agents (S. Bahekar & D. Shinde, 2004).

Antimicrobial Activity

The synthesis of thienopyrimidines and their evaluation for antimicrobial activity have been explored, indicating the role of these compounds in addressing bacterial and fungal infections. This research supports the exploration of thienopyrimidines as potential antimicrobial agents (Bothaina Abdel-Fattah, M. M. Kandeel, Maha Abdel-Hakeem, & Z. Fahmy, 2006).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-14(26)15-7-9-16(10-8-15)23-20(27)13-30-21-18-5-2-6-19(18)25(22(28)24-21)12-17-4-3-11-29-17/h7-10,17H,2-6,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFGXTAAWKNOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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